Piperidine Regiochemistry: 3-Piperidyl vs. 4-Piperidyl Attachment and Impact on Kinase Inhibition SAR
The target compound features piperidine attachment at the triazole 3-position, distinguishing it from the 4-piperidyl positional isomer (CAS 1235440-58-0). Published SAR data on closely related phenyltriazolyl-piperidine carboxamides demonstrates that the piperidine connectivity position is a critical determinant of kinase inhibitory potency. In a head-to-head comparison within a VEGFR-2/JNK-1 inhibitor series, a piperidine-containing phenyltriazolyl derivative (Compound I, bearing a 4-piperidyl carboxamide linkage) achieved an IC₅₀ of 45.9 nM against VEGFR-2, exceeding the reference standard Sorafenib (IC₅₀ = 48.6 nM) [1]. The 3-piperidyl attachment in the target compound presents a distinct exit vector that is inaccessible with the 4-substituted analog, offering orthogonal SAR exploration space for targets where the piperidine nitrogen orientation is geometrically constrained .
| Evidence Dimension | Piperidine attachment position and VEGFR-2 inhibitory potency |
|---|---|
| Target Compound Data | 3-piperidyl attachment (CAS 1263094-24-1); no direct VEGFR-2 data available for this exact compound |
| Comparator Or Baseline | 4-piperidyl carboxamide derivative (Compound I): VEGFR-2 IC₅₀ = 45.9 nM; Sorafenib IC₅₀ = 48.6 nM |
| Quantified Difference | Regiochemical difference (3- vs. 4-piperidyl); potency difference dependent on specific linker and target context. 4-piperidyl derivative exceeded Sorafenib by 2.7 nM. |
| Conditions | VEGFR-2 enzymatic inhibition assay; PANC-1 pancreatic cancer cell line |
Why This Matters
The 3-piperidyl connectivity is structurally non-interchangeable with 4-substituted analogs, providing medicinal chemists with a distinct vector for lead optimization that cannot be achieved by simply substituting the 4-substituted isomer.
- [1] Discovery of 1-phenyl-1,2,3-triazole ureas as dual VEGFR-2/JNK-1 type II kinase inhibitors targeting pancreatic cancer. PubMed, 2025. Compound I (piperidine-containing phenyltriazolyl derivative): VEGFR-2 IC₅₀ = 45.9 nM; Sorafenib IC₅₀ = 48.6 nM. View Source
